molecular formula C₄¹³CH₁₀O₅ B1157537 D-Arabinose-3-13C

D-Arabinose-3-13C

Cat. No.: B1157537
M. Wt: 151.12
Attention: For research use only. Not for human or veterinary use.
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Description

D-Arabinose-3-13C is a stable isotope-labeled analog of D-Arabinose, where carbon at the 3rd position is replaced with the 13C isotope. This compound is specifically designed for use in biochemical and metabolic research. Its primary researched application is as an inhibitor of the enzyme glucose dehydrogenase . As a labeled standard, this compound is a critical tool in mass spectrometry and NMR studies, enabling precise tracking and quantification in metabolic flux analysis. It is particularly valuable for investigating non-phosphorylative oxidative pathways in microbial systems, such as the Weimberg and Dahms pathways, which are crucial for the biotechnological conversion of aldopentose sugars derived from lignocellulosic biomass into valuable platform chemicals . The presence of the 13C label allows researchers to gain detailed insights into the mechanism of action and kinetics of D-Arabinose without interference from endogenous metabolites. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₄¹³CH₁₀O₅

Molecular Weight

151.12

Synonyms

D-[3-13C]Arabinose

Origin of Product

United States

Comparison with Similar Compounds

Positional Isotopomers of D-Arabinose

Different carbon positions labeled with ¹³C alter the utility of the compound in specific research contexts:

Compound Labeled Position(s) Molecular Formula Molecular Weight Key Applications Purity & Availability
D-Arabinose-3-13C C3 C₄¹³CH₁₀O₅ 151.13 Metabolic flux analysis 99% (TRC A764178)
D-Arabinose-1-13C C1 ¹³CCH₂(CHOH)₃CHO 151.13 Glycolysis studies 99% (TRC A764176)
D-Arabinose-1,3-13C₂ C1 and C3 ¹³C₂H₈O₅ 152.11 Dual-pathway enzymatic inhibition 98% (Coompo C209425)
D-Arabinose-5-13C C5 CH₂OH(CHOH)₂¹³CHOHCHO 151.13 Structural NMR studies 99% (TRC A764179)

Key Findings :

  • Position-Specific Utility : The 3-13C label is critical for tracking carbon flow in pentose phosphate pathways, while 1-13C is more suited for glycolysis studies .
  • Stability : All isotopomers require storage at 2–8°C, protected from light and moisture, to maintain stability .

Comparison with L-Arabinose Isomers

L-Arabinose, the enantiomer of D-arabinose, exhibits distinct biochemical interactions:

Property This compound L-Arabinose
Stereochemistry D-configuration L-configuration
Hazard Classification Non-hazardous H302, H315, H319 (toxic if ingested, skin/eye irritant)
Applications Isotopic tracing Food additive, microbiome studies
CAS Number Unlabeled: 10323-20-3 5328-37-0

Key Differences :

  • Safety Profile: Unlike D-arabinose, some suppliers classify L-arabinose as hazardous due to its irritant properties .

Physicochemical and Regulatory Comparison

Physicochemical Properties

  • Thermal Decomposition : All forms release CO and CO₂ upon combustion, requiring firefighters to use alcohol-resistant foam .

Regulatory Compliance

  • REACH/CLP Classification: this compound and its analogues are classified as non-hazardous under EU regulations .
  • Environmental Impact: None meet PBT/vPvB (persistent, bioaccumulative, toxic) criteria .

Research and Commercial Considerations

  • Suppliers : Available from TRC (e.g., TRC A764178), Coompo Research Chemicals, and MedChemExpress .
  • Cost : Isotopically labeled compounds are significantly more expensive than unlabeled forms due to synthesis complexity.

Q & A

Basic Research Questions

Q. How is D-Arabinose-3-¹³C synthesized, and what analytical methods validate its isotopic purity?

  • Methodological Answer : D-Arabinose-3-¹³C is synthesized via isotopic labeling, typically using precursor molecules enriched with ¹³C at the C3 position. Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy to confirm the position of the ¹³C label and mass spectrometry (MS) to quantify isotopic enrichment (>99%) . For example, NMR analysis of the labeled compound will show distinct ¹³C peaks at the C3 position compared to unlabeled D-arabinose .

Q. What safety precautions are critical when handling D-Arabinose-3-¹³C in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Wear gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of aerosols or dust.
  • Storage : Store at -20°C in airtight containers to maintain stability and prevent isotopic exchange .
  • Waste Disposal : Follow institutional guidelines for disposing of isotopically labeled compounds to avoid environmental contamination .

Q. How does D-Arabinose-3-¹³C differ structurally and functionally from unlabeled D-Arabinose?

  • Methodological Answer : The ¹³C label at the C3 position does not alter the chemical reactivity of D-arabinose but enables tracking of metabolic pathways via isotopic tracing. For instance, in enzymatic assays, the labeled carbon allows precise measurement of glucose dehydrogenase inhibition kinetics using isotope-ratio mass spectrometry (IRMS) .

Advanced Research Questions

Q. How can D-Arabinose-3-¹³C be used to resolve contradictions in metabolic flux analysis (MFA) studies?

  • Methodological Answer : Discrepancies in MFA often arise from incomplete tracer incorporation or isotopic dilution. D-Arabinose-3-¹³C can address these by:

  • Targeted Tracer Design : Using position-specific labeling to track carbon flow in pentose phosphate pathways.
  • Data Validation : Combining LC-MS and ¹³C-NMR to cross-validate flux distributions and correct for isotopic scrambling .
  • Example: In microbial studies, discrepancies in arabinose utilization pathways can be resolved by comparing ¹³C enrichment patterns in intracellular metabolites .

Q. What experimental design principles ensure reproducibility in enzyme inhibition studies using D-Arabinose-3-¹³C?

  • Methodological Answer : Key principles include:

  • Control Groups : Use unlabeled D-arabinose to distinguish isotope effects from intrinsic enzyme inhibition.
  • Dose-Response Curves : Measure inhibition constants (Ki) under varying ¹³C-labeled substrate concentrations.
  • Replicates : Perform triplicate assays to account for variability in isotopic labeling efficiency .
  • Example: For glucose dehydrogenase studies, pre-incubate the enzyme with labeled and unlabeled substrates to compare binding affinities via isothermal titration calorimetry (ITC) .

Q. How can researchers optimize isotopic tracing protocols for D-Arabinose-3-¹³C in complex biological systems?

  • Methodological Answer : Optimization involves:

  • Tracer Concentration : Use minimal effective doses to avoid metabolic stress (e.g., 0.1–1 mM in cell cultures).
  • Time-Course Sampling : Collect samples at multiple time points to capture dynamic labeling patterns.
  • Computational Modeling : Integrate data with tools like INCA (Isotopomer Network Compartmental Analysis) to model flux networks .
  • Example: In plant studies, pulse-chase experiments with D-Arabinose-3-¹³C can map carbon allocation to lignin vs. cellulose biosynthesis .

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